(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide
Description
This compound belongs to the acrylamide derivatives characterized by a Z-configuration (cis-orientation) of the α,β-unsaturated carbonyl system. Its structure includes:
- A 2-chlorophenyl group attached to the amide nitrogen.
- A cyano group at the α-position of the enamide.
- A 4-(1-cyanoethoxy)phenyl substituent at the β-position.
These functional groups confer unique electronic and steric properties, making it a candidate for applications in organic electronics or pharmaceuticals.
Properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-13(11-21)25-16-8-6-14(7-9-16)10-15(12-22)19(24)23-18-5-3-2-4-17(18)20/h2-10,13H,1H3,(H,23,24)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOHEONVCRWGEC-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C#N)OC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzonitrile with 4-(1-cyanoethoxy)benzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 15 µM in breast cancer cell lines (MCF-7) and 20 µM in prostate cancer cell lines (PC-3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
Synthesis and Industrial Production
The synthesis of (Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide typically involves a multi-step process. A common method includes the reaction of 2-chlorobenzonitrile with 4-(1-cyanoethoxy)benzaldehyde under basic conditions to form an intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Case Studies and Research Findings
Several studies have explored the biological applications of this compound:
- Antitumor Activity : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Inflammation Reduction : Research indicated that it reduced inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties, indicating possible applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with other acrylamide derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Research Findings
Electronic Properties: The dual cyano groups in the target compound enhance electron-withdrawing capacity, similar to DSSC dyes in . The 1-cyanoethoxy group may improve solubility in polar solvents compared to non-polar substituents (e.g., diphenylamino) .
Performance in Optoelectronics: DSSC dyes with dimethylamino/diphenylamino substituents achieve ~3% PCE due to balanced charge transfer . The target compound’s cyanoethoxy group could similarly stabilize charge separation but may face challenges in interfacial compatibility.
Steric and Solubility Considerations: Ortho vs. Para Chloro: The 2-chlorophenyl group in the target compound likely reduces molecular planarity compared to para-substituted analogs, affecting crystallization and thin-film morphology . Cyanoethoxy vs. Difluoromethoxy: The cyanoethoxy group offers stronger electron withdrawal than difluoromethoxy but may introduce synthetic complexity .
Biological Activity
(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide is a synthetic organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H14ClN3O2
- Molecular Weight : 351.79 g/mol
- CAS Number : 1252558-52-3
The compound features a unique structure characterized by a cyano group and a chlorophenyl group, which contribute to its biological activity.
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Receptor Modulation : It may modulate the activity of specific receptors linked to inflammatory and proliferative pathways.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies demonstrated:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance, it exhibited an IC50 value of approximately 15 µM in breast cancer cell lines (MCF-7) and 20 µM in prostate cancer cell lines (PC-3) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several pathogens:
- Bacterial Strains : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment .
- Antimicrobial Efficacy Assessment : A research article reported the antimicrobial activities of various derivatives of this compound. It highlighted that modifications in the phenyl rings significantly influenced the antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains .
Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile:
Q & A
Q. What are the foundational steps for synthesizing (Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide?
The synthesis typically involves multi-step reactions starting with the preparation of intermediates. For example:
- Substitution reaction : Reacting chlorinated nitrobenzene derivatives with alkoxy-substituted reagents under basic conditions to form intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .
- Condensation : Coupling intermediates (e.g., aniline derivatives) with cyanoacetic acid using condensing agents to form the final enamide structure .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. What are the primary biological assays used to evaluate its activity?
Standard assays include:
- In vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines to assess anticancer potential .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets .
- Antimicrobial testing via disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and reduce side reactions .
- Catalytic control : Use chiral catalysts or bases (e.g., pyridine derivatives) to favor Z-isomer formation .
- Temperature modulation : Lower temperatures (0–5°C) during condensation steps can minimize isomerization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-evaluate activity using standardized concentrations and cell lines .
- Structural analogs comparison : Test derivatives to isolate the impact of substituents (e.g., cyanoethoxy vs. methoxy groups) .
- Computational modeling : Perform molecular docking to predict binding affinities and reconcile experimental discrepancies .
Q. How does the electron-withdrawing cyano group influence reactivity in downstream modifications?
- Electronic effects : The cyano group stabilizes adjacent carbocations, enabling nucleophilic attacks at the β-position .
- Steric hindrance : Its planar geometry allows for regioselective functionalization (e.g., Michael additions) without steric clashes .
Q. What advanced techniques confirm the Z-configuration of the prop-2-enamide moiety?
- X-ray crystallography : Provides unambiguous structural confirmation (e.g., dihedral angles between aromatic rings) .
- NOESY NMR : Detects spatial proximity of protons across the double bond to distinguish Z/E isomers .
Methodological Considerations
Q. How to address low yields in the final condensation step?
- Reagent optimization : Replace traditional condensing agents (e.g., DCC) with EDCI/HOBt for milder conditions .
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate the product from byproducts .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Software like SwissADME or ADMETlab2.0 evaluates solubility, permeability, and metabolic stability .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity and degradation pathways .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Synthesize analogs with varying substituents (e.g., halogen replacement, alkyl chain length) .
- Bioisosteric replacement : Substitute the cyanoethoxy group with trifluoromethoxy or sulfonamide groups to assess potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
